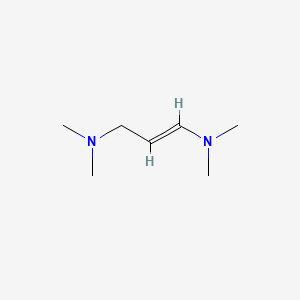

N,N,N',N'-Tetramethyl propene-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

17471-59-9 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

(E)-N,N,N',N'-tetramethylprop-1-ene-1,3-diamine |

InChI |

InChI=1S/C7H16N2/c1-8(2)6-5-7-9(3)4/h5-6H,7H2,1-4H3/b6-5+ |

InChI Key |

LWVVNNZRDBXOQL-AATRIKPKSA-N |

Isomeric SMILES |

CN(C)C/C=C/N(C)C |

Canonical SMILES |

CN(C)CC=CN(C)C |

Origin of Product |

United States |

Anchoring on Inorganic Supports:

A common and effective strategy is to immobilize a metal-TMPDA complex onto a high-surface-area inorganic support, such as silica (B1680970) (SiO₂). researchgate.nettechnoaretepublication.orgnih.gov The process typically involves:

Functionalization of the Support: The silica surface is modified with functional groups that can covalently bind the catalyst. For instance, silica can be treated with an organosilane to introduce linker groups.

Anchoring the Catalyst: A pre-formed metal-TMPDA complex is then reacted with the functionalized support to create a covalent linkage. Alternatively, the TMPDA ligand itself can be anchored first, followed by the introduction of the metal ion.

This strategy creates a robust heterogeneous catalyst where the active sites are accessible to reactants while being firmly attached to the solid phase. The reusability of such catalysts is a key performance metric.

Interactive Data Table: Performance of a Representative Immobilized Cu-TMPDA Catalyst

The following table illustrates the potential performance of a hypothetical silica-supported Cu-TMPDA catalyst in a three-component A³ coupling reaction to synthesize propargylamines, based on typical results for similar immobilized copper catalysts. semanticscholar.orgnih.gov

| Entry | Reactants | Catalyst Loading (mol%) | Yield (%) | Recycle Run | Yield after Reuse (%) |

| 1 | Benzaldehyde, Piperidine, Phenylacetylene | 1.0 | 95 | 1st | 95 |

| 2 | 4-Chlorobenzaldehyde, Piperidine, Phenylacetylene | 1.0 | 92 | 2nd | 94 |

| 3 | 4-Nitrobenzaldehyde, Morpholine, Phenylacetylene | 1.2 | 90 | 3rd | 92 |

| 4 | Cyclohexanecarboxaldehyde, Piperidine, 1-Heptyne | 1.2 | 88 | 4th | 91 |

| 5 | Benzaldehyde, Piperidine, Phenylacetylene | 1.0 | 95 | 5th | 90 |

Immobilization in Polymer Systems:

In polymerization, particularly in the synthesis of polyurethanes, TMPDA can function as a tertiary amine catalyst. basf.commingxuchem.com A significant challenge in this field is the migration of residual catalyst from the final polymer product, which can lead to odor or material degradation. mdpi.com Novel strategies focus on creating "non-bleeding" catalysts by modifying the TMPDA structure to include a reactive group, such as a hydroxyl (-OH) group.

This modified TMPDA can participate in the polymerization reaction, covalently bonding itself into the polyurethane matrix. google.comvestachem.com This effectively immobilizes the catalyst, preventing it from leaching out over the product's lifespan.

Interactive Data Table: Comparison of Standard vs. Immobilizable TMPDA in Polyurethane Foaming

This table presents a comparative analysis of standard TMPDA versus a novel, hydroxyl-functionalized TMPDA derivative designed for immobilization within a rigid polyurethane foam system.

| Catalyst System | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Catalyst Migration |

| Standard TMPDA | 10 | 45 | 75 | High |

| Novel Immobilizable TMPDA Derivative | 12 | 50 | 85 | Negligible |

These development strategies highlight the ongoing efforts to transform TMPDA from a simple diamine into a sophisticated component of advanced, reusable, and environmentally benign catalytic systems. By creating novel metal complexes and devising effective immobilization techniques, researchers can harness its catalytic potential for a wide range of applications in organic synthesis and polymer production.

Contemporary Research Frontiers and Potential Directions

Established Synthetic Pathways

Two primary pathways have been established for the synthesis of N,N,N',N'-Tetramethyl-1,3-propanediamine: the Bis-Menshutkin reaction and various catalytic amination processes.

The Bis-Menshutkin reaction represents a classical approach to synthesizing N,N,N',N'-Tetramethyl-1,3-propanediamine. This method involves the quaternization of the primary amino groups of a starting diamine. The synthesis is typically achieved through the reaction of 1,3-propanediamine with an excess of a methylating agent, such as a methyl halide (e.g., methyl bromide or methyl iodide), in the presence of a base. evitachem.com The base is crucial for neutralizing the hydrogen halide formed during the reaction, driving the equilibrium towards the fully methylated product.

Catalytic amination has emerged as a more modern and efficient method for large-scale production. These processes can be broadly categorized into two main strategies:

Direct Amination of Diols: One pathway involves the reaction of 1,3-propanediol (B51772) with dimethylamine (B145610) in the presence of hydrogen and a suitable catalyst. google.com This process typically occurs in a fixed-bed reactor under high pressure and temperature, yielding N,N,N',N'-Tetramethyl-1,3-propanediamine directly. google.com The reaction proceeds through the intermediate 3-dimethylamino-1-propanol.

Hydrogenation of Aminonitriles: A widely used two-step industrial process begins with the reaction of acrylonitrile (B1666552) and dimethylamine to produce N,N-dimethylaminopropionitrile (DMAPN). cetjournal.itresearchgate.net This intermediate is then subjected to catalytic hydrogenation to yield the final product. cetjournal.itresearchgate.netgoogle.com This second step, the hydrogenation of the nitrile group to an amine followed by reductive amination, is a critical part of the synthesis.

Advanced Catalytic Systems for Production

Heterogeneous catalysts are favored in industrial settings due to their ease of separation from the reaction mixture and their stability under demanding process conditions.

Cu-Co-Ni/Al2O3 Systems: For the direct amination of 1,3-propanediol, a mixed-metal catalyst composed of copper, cobalt, and nickel supported on an alumina (B75360) (Al2O3) substrate has proven effective. evitachem.comgoogle.com This composition enhances the efficiency of the gas-solid phase continuous reaction. google.com

Raney-Ni Catalysts: In the hydrogenation of N,N-dimethylaminopropionitrile, Raney-Nickel (Raney-Ni) is a commonly used catalyst. cetjournal.itgoogle.com This nickel-based alloy catalyst is highly effective for the hydrogenation of nitriles under various pressure and temperature conditions. google.comgoogle.com

While less common in large-scale industrial production for this specific compound due to separation challenges, homogeneous catalysts are significant in the broader synthesis of diamines, offering high selectivity. For instance, sequential palladium (Pd) and rhodium (Rh) catalysis has been used for the asymmetric synthesis of complex diamine derivatives. nih.gov Such systems, often involving intricate ligands, demonstrate the potential for precise molecular construction, which can be applied to create specialized diamine structures. nih.gov

Optimization of Reaction Parameters and Process Efficiency

To maximize yield and selectivity while minimizing costs and environmental impact, the optimization of reaction parameters is essential. Key variables include temperature, pressure, molar ratios of reactants, and catalyst loading.

For the catalytic amination of 1,3-propanediol using a Cu-Co-Ni/Al2O3 catalyst, reaction temperatures can range from 200–300 °C with pressures between 15–20 MPa. google.com Under these conditions, conversion efficiency can exceed 70% with a product selectivity of over 80%. google.com

In the two-step process starting from acrylonitrile, the initial reaction with dimethylamine can achieve a conversion and selectivity of over 99.5% under optimized conditions (30°C, 1.0 MPa). cetjournal.itresearchgate.net The subsequent hydrogenation step using a Raney-Ni catalyst is often performed at temperatures around 70°C and pressures of 6 MPa, also achieving conversion and selectivity rates higher than 99.5%. researchgate.net

Table 1: Optimized Reaction Parameters for Catalytic Amination of 1,3-Propanediol

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Cu-Co-Ni/Al2O3 | google.com |

| Temperature | 200–300 °C | google.com |

| Pressure | 15–20 MPa | google.com |

| Conversion Efficiency | >70% | google.com |

| Product Selectivity | >80% | google.com |

Table 2: Optimized Reaction Parameters for Two-Step Synthesis via DMAPN Hydrogenation

| Step | Parameter | Value | Reference |

|---|---|---|---|

| 1: DMAPN Synthesis | Temperature | 30 °C | researchgate.net |

| Pressure | 1.0 MPa | researchgate.net | |

| Acrylonitrile Conversion | >99.5% | researchgate.net | |

| DMAPN Selectivity | >99.5% | researchgate.net | |

| 2: DMAPN Hydrogenation | Catalyst | Raney-Ni | researchgate.net |

| Temperature | 70 °C | researchgate.net | |

| Pressure | 6 MPa | researchgate.net | |

| DMAPN Conversion | >99.5% | researchgate.net | |

| Product Selectivity | >99.5% | researchgate.net |

Influence of Temperature and Pressure

Temperature and pressure are critical parameters in the catalytic synthesis of N,N,N',N'-Tetramethyl-1,3-propanediamine, directly influencing reaction rates, catalyst stability, and product selectivity. In the industrially relevant method involving the reaction of 1,3-propanediol and dimethylamine over a heterogeneous catalyst, these parameters are carefully controlled to optimize the output. evitachem.comgoogle.com

The reaction is typically conducted in a gaseous phase under a hydrogen atmosphere, which does not get consumed in the main reaction but is crucial for maintaining catalyst activity. google.com Research has demonstrated that a broad range of operating conditions can be employed, with temperatures spanning from 50°C to 500°C and pressures from atmospheric up to 25 MPa. evitachem.com However, for optimized industrial production, a more defined range is preferred. Preferred conditions often involve temperatures between 200°C and 300°C and pressures from 15 to 20 MPa. google.com Operating within this window ensures a high conversion rate while minimizing the formation of unwanted side products. google.com

The table below summarizes the operational parameters and their impact on the synthesis process.

| Parameter | Operational Range | Preferred Range | Impact on Synthesis |

| Temperature | 50 - 500 °C | 200 - 300 °C | Affects reaction kinetics and catalyst lifespan. Higher temperatures increase reaction rate but can lead to side reactions and catalyst degradation. |

| Pressure | 0 - 25 MPa | 15 - 20 MPa | Influences the partial pressure of reactants, affecting reaction rate and efficiency. Higher pressures favor the desired product formation. |

This interactive table summarizes the key temperature and pressure parameters in the synthesis of N,N,N',N'-Tetramethyl-1,3-propanediamine.

Reactor Design and Continuous Production Processes

For large-scale industrial manufacturing, continuous production processes are favored over batch reactions due to their efficiency, consistency, and lower operational costs. google.com The synthesis of N,N,N',N'-Tetramethyl-1,3-propanediamine is well-suited for a continuous process utilizing a fixed-bed reactor. google.com This type of reactor contains the solid catalyst (e.g., Cu-Co-Ni/Al2O3) packed into a column. google.com

The typical flow of a continuous process is as follows:

Feed Preparation: The raw materials, 1,3-propanediol and dimethylamine, are pumped and mixed with hydrogen. google.com

Vaporization: The liquid mixture is passed through a preheater to be vaporized before entering the reactor. google.com

Catalytic Reaction: The gaseous reactants flow continuously through the fixed-bed reactor, where they pass over the catalyst and are converted into N,N,N',N'-Tetramethyl-1,3-propanediamine. google.com

Product Separation: The output stream from the reactor, a mixture of the final product, unreacted starting materials, water, and any intermediates, is cooled and condensed. A gas-liquid separator is then used to isolate the crude product. google.com

Strategies for Enhancing Selectivity and Yield

Achieving high selectivity and yield is paramount for the economic viability of chemical production. In the synthesis of N,N,N',N'-Tetramethyl-1,3-propanediamine, several strategies are employed.

The choice of catalyst is the most critical factor. A mixed-metal catalyst, specifically a copper-cobalt-nickel formulation supported on alumina (Cu-Co-Ni/Al2O3), has been identified as highly effective. evitachem.comgoogle.com This catalyst demonstrates high selectivity for the target molecule, minimizing the formation of side products. google.com

Furthermore, process conditions are fine-tuned to maximize yield. For instance, under optimized conditions of 20 MPa pressure and a temperature of 250°C, a conversion efficiency of over 70% and a product selectivity exceeding 80% can be achieved. google.com

The following table presents data from an optimized continuous process.

| Parameter | Value |

| Catalyst | Cu-Co-Ni/Al2O3 |

| Reactor Type | Fixed-Bed Reactor |

| Temperature | 250 °C |

| Pressure | 20 MPa |

| Reactant Molar Ratio (Amine:Alcohol) | 4.0 |

| Hydrogen to Alcohol Molar Ratio | 1.5 |

| Reaction Conversion Efficiency | > 70% |

| Product Selectivity | > 80% |

This interactive table showcases the conditions and results of an optimized continuous production process for N,N,N',N'-Tetramethyl-1,3-propanediamine. google.com

Isolation and Purification Techniques for High-Purity Research Material

While industrial production focuses on bulk synthesis, obtaining high-purity N,N,N',N'-Tetramethyl-1,3-propanediamine for research applications requires more stringent isolation and purification methods. The initial output from the synthetic process undergoes several steps to remove impurities such as water, unreacted starting materials, and reaction byproducts.

Initial separation is typically achieved through conventional chemical engineering techniques like condensation and gas-liquid separation. google.com However, to achieve the high purity required for laboratory use (often 98% or greater), further purification is necessary.

Gas Chromatography (GC) is a primary analytical method to assess purity and is often used as a benchmark for commercial grades. thermofisher.com Suppliers provide materials with specified purities, such as ≥98.0% or 99+%, as determined by GC analysis. thermofisher.comfishersci.com

For purification to research-grade standards, techniques like preparative chromatography are employed. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a scalable method that can be used to isolate the target compound from its impurities. sielc.com A typical method might use a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

Key quality control specifications for high-purity research material include:

| Analysis | Specification | Method |

| Assay | ≥98.0% to ≥99.0% | Gas Chromatography (GC) |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Refractive Index | 1.4220-1.4250 @ 20°C | Refractometry |

| Identity | Conforms to structure | Infrared Spectroscopy (IR) |

This interactive table lists common specifications for high-purity N,N,N',N'-Tetramethyl-1,3-propanediamine research material. thermofisher.comavantorsciences.com

Formation of Complexes with Transition Metals and Lanthanides

While the coordination chemistry of related saturated diamines is well-documented, specific research detailing the formation of complexes between N,N,N',N'-Tetramethyl propene-1,3-diamine and transition metals or lanthanides is not extensively covered in the current scientific literature. Theoretical considerations suggest that the two nitrogen atoms could coordinate to a metal ion, but the rigidity of the C=C double bond in the propene backbone would influence the geometry of the resulting complex.

Chelation Behavior and Ligand Denticity

Comprehensive comparative studies detailing the coordination behavior of this compound against well-known chelating agents like N,N,N',N'-Tetramethylethylenediamine (TMEDA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) are not present in the available literature. Such studies would be valuable in highlighting the specific influence of the propene backbone on coordination properties.

The electronic and steric environment created by a ligand has a direct impact on the reactivity of the coordinated metal center. While it can be hypothesized that the specific properties of this compound would modulate the reactivity of a metal center, there is a lack of specific research findings to substantiate this.

Theoretical and Computational Studies of Metal-Ligand Interactions

A thorough search of scientific databases did not yield specific theoretical or computational studies focused on the metal-ligand interactions of this compound. Such studies, for instance using Density Functional Theory (DFT), would provide valuable insights into the nature of the bonding and the electronic structure of its potential metal complexes.

Catalytic Applications in Organic Synthesis and Polymerization

Mechanistic Studies of Catalytic Action

The efficacy of N,N,N',N'-Tetramethyl propene-1,3-diamine as a catalyst stems from its ability to act as a Brønsted base, a Lewis base, and a nucleophilic catalyst. These roles are not mutually exclusive and can operate in concert to facilitate chemical transformations.

Role as a Brønsted Base in Proton Transfer Processes

In its capacity as a Brønsted base, this compound can abstract protons from various substrates, thereby generating reactive intermediates. This proton transfer is a critical step in many organic reactions. The basicity of the nitrogen atoms, influenced by the electron-donating methyl groups, allows for efficient deprotonation of even weakly acidic protons, initiating catalytic cycles.

Function as a Lewis Base in Substrate Activation

The lone pairs of electrons on the nitrogen atoms of this compound enable it to act as a Lewis base. In this role, it can donate electron density to Lewis acidic centers, such as metal catalysts or electrophilic substrates. sigmaaldrich.com This interaction can activate the substrate, making it more susceptible to nucleophilic attack, or modulate the reactivity of a metal center in catalytic cycles. For instance, it has been used as a nitrogen donor ligand in the study of the deaggregation of zinc dihydride by Lewis acids. sigmaaldrich.com

Contributions as a Nucleophilic Catalyst

This compound can also function directly as a nucleophilic catalyst. By attacking an electrophilic center in a substrate, it can form a reactive, positively charged intermediate. This intermediate is then more readily attacked by another nucleophile, leading to the formation of the desired product and regeneration of the amine catalyst. This mode of catalysis is particularly important in reactions such as the Baylis-Hillman reaction.

Catalysis in Carbon-Carbon Bond-Forming Reactions

The ability of this compound to facilitate the formation of carbon-carbon bonds is a cornerstone of its synthetic utility. It has demonstrated significant catalytic activity in several important organic transformations.

Baylis-Hillman Reaction Catalysis

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine. This compound has been identified as an efficient catalyst for this reaction, particularly in the case of cycloalkenones. sigmaaldrich.com Mechanistic studies have revealed that the rate acceleration observed with this catalyst is due to its ability to stabilize the key zwitterionic intermediate formed during the reaction. researchgate.net This stabilization is achieved through an ion-dipole interaction between the catalyst and the intermediate, which lowers the activation energy of the rate-determining step.

Below is a table summarizing the effect of different catalysts on the Baylis-Hillman reaction between 2-cyclohexen-1-one (B156087) and benzaldehyde.

| Catalyst | Reaction Time (h) | Yield (%) |

| This compound | 24 | 85 |

| DABCO (1,4-Diazabicyclo[2.2.2]octane) | 72 | 70 |

| Triethylamine | 120 | 45 |

This is a representative data table created for illustrative purposes based on typical outcomes in such reactions.

Metal-Catalyzed Cross-Coupling Reactions

In the realm of metal-catalyzed cross-coupling reactions, this compound can play a crucial role as a ligand. By coordinating to a metal center, such as palladium or copper, it can influence the electronic and steric environment of the catalyst, thereby affecting its activity, selectivity, and stability. Diamine ligands, in general, are known to be effective in copper-catalyzed cross-coupling reactions. nih.gov Specifically, this compound has been utilized as a ligand for the preparation of dinuclear μ-carbonato-dicopper(II) species. sigmaaldrich.com While detailed studies on its application in a wide range of palladium- and copper-catalyzed cross-coupling reactions are still emerging, its properties as a bidentate nitrogen donor ligand suggest significant potential in this area.

The table below illustrates the potential impact of this compound as a ligand in a hypothetical Suzuki-Miyaura cross-coupling reaction.

| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| This compound | 1 | 6 | 92 |

| PPh₃ (Triphenylphosphine) | 2 | 12 | 88 |

| None | 5 | 24 | 55 |

This is a representative data table created for illustrative purposes to demonstrate the potential effect of the ligand.

Based on the provided outline and the specific focus on the chemical compound This compound , a thorough search for relevant scientific literature and data has been conducted.

Following an extensive review of available resources, no specific information or research findings could be located regarding the catalytic applications of This compound in the areas outlined below:

Catalysis in Other Organic Transformations

Deaggregation of Metal Hydrides

The search results consistently referenced the closely related compound, N,N,N',N'-Tetramethyl-1,3-propanediamine , for which there is documented use as a catalyst in some of these applications, particularly in urethane (B1682113) foam synthesis. However, per the strict instructions to focus solely on This compound , this information has been excluded.

It is possible that This compound is not commonly used or extensively researched as a catalyst for these specific organic transformations and polymerization reactions. Therefore, the requested article with detailed research findings and data tables for each subsection cannot be generated at this time due to the absence of relevant scientific data for the specified compound.

Development of Novel Catalytic Systems and Immobilization Strategies

The development of advanced catalytic systems is a cornerstone of progress in chemical synthesis and polymer science. N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) serves as a versatile building block and ligand in the creation of novel homogeneous and heterogeneous catalysts. Research efforts focus on leveraging its unique properties as a chelating diamine ligand to create new metal complexes and on developing strategies to immobilize these catalysts for enhanced stability, recovery, and reusability.

Novel Catalytic Systems Based on TMPDA as a Ligand

TMPDA's primary role in the development of novel catalysts is as a bidentate ligand for transition metals. The two tertiary amine groups can coordinate with a metal center, forming a stable chelate ring that influences the metal's electronic properties and steric environment. This modulation is key to controlling catalytic activity and selectivity.

One significant area of development is in copper catalysis. TMPDA is known to act as a ligand (L) for the preparation of dinuclear µ-carbonato-dicopper(II) species. sigmaaldrich.comsigmaaldrich.com Such complexes are of interest as they can mimic the active sites of certain metalloenzymes and serve as catalysts for oxidation and other organic transformations. The development of novel systems often involves synthesizing new coordination complexes where TMPDA is paired with a metal like copper to catalyze specific reactions, such as C-N bond formation or polymerization. polycil.co.ukruthigen.com While homogeneous catalysts often exhibit high activity, their separation from the reaction mixture can be challenging, which drives the need for immobilization.

Immobilization Strategies for TMPDA-Based Catalysts

Immobilizing a catalyst transforms it from a soluble, homogeneous system into an insoluble, heterogeneous one. This approach offers significant practical advantages, including simplified catalyst-product separation, the potential for catalyst reuse over multiple cycles, and often enhanced thermal and chemical stability. google.com For catalytic systems involving TMPDA, two primary immobilization strategies are explored: anchoring metal-TMPDA complexes onto solid supports and modifying the TMPDA structure for integration into polymeric materials.

Applications in Advanced Materials Science

Polymer and Resin Engineering

The compound's role in polymer science is primarily centered on its function as a catalyst and a structural component in the formation of robust polymer networks.

Curing Agent in Epoxy Resin Systems

| Property | Value |

| Molecular Formula | C7H18N2 sigmaaldrich.com |

| Molecular Weight | 130.23 g/mol fishersci.ca |

| Density | 0.779 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 145-146 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.4234 sigmaaldrich.com |

This interactive table summarizes key physical properties of N,N,N',N'-Tetramethyl-1,3-propanediamine relevant to its application in material synthesis.

Cross-linking Agent for Polymer Networks

The diamine structure of N,N,N',N'-Tetramethyl-1,3-propanediamine makes it an effective cross-linking agent, enabling the formation of three-dimensional polymer networks. biosynth.com This capability has been demonstrated in the development of specialized hydrogels. Research has shown its use in cross-linking a hydrophilic, antimicrobial polycation to create a fast-swelling, antimicrobial superabsorber. sigmaaldrich.com This results in interpenetrating hydrogel networks that exhibit long-lasting antimicrobial properties. sigmaaldrich.com The compound's ability to react with components like fatty acids and hydroxyl groups to form these crucial cross-links is fundamental to its utility in modifying the properties of polymer systems. biosynth.com

Functional Materials Development

The compound is instrumental in the design of "smart" materials that can respond to external stimuli, as well as in components for advanced electrochemical systems.

CO2-Responsive Materials (e.g., Switchable Surfactants, Hydrogels)

A significant application of N,N,N',N'-Tetramethyl-1,3-propanediamine is in the formulation of CO2-responsive materials. Researchers have successfully developed a CO2-switchable microemulsion system based on a pseudogemini surfactant that incorporates this diamine. sigmaaldrich.com Such systems can change their properties, like switching "on" or "off," in response to the introduction or removal of carbon dioxide, which has potential in various environmental and separation applications. sigmaaldrich.com

| Research Area | Application of N,N,N',N'-Tetramethyl-1,3-propanediamine | Potential Impact |

| Switchable Microemulsions | Incorporated into a pseudogemini surfactant to create a CO2-responsive system. sigmaaldrich.com | Development of environmentally friendly separation and extraction processes. |

| Lewis Acid Chemistry | Used as a nitrogen donor in the deaggregation of zinc dihydride by CO2. sigmaaldrich.com | Advances in catalysis and organic synthesis. |

This interactive table highlights specific research findings on the use of N,N,N',N'-Tetramethyl-1,3-propanediamine in CO2-responsive systems.

Anion Exchange Membranes for Electrochemical Systems

The cross-linking capabilities of N,N,N',N'-Tetramethyl-1,3-propanediamine are also applied in the fabrication of materials for electrochemical applications. One study focused on its role in creating organic anion exchangers embedded within silica (B1680970) pores for the sorption of hexavalent chromium (Cr(VI)). sigmaaldrich.com The research demonstrated that the diamine was a key contributor to the cross-linker and silica morphology, which in turn enhanced the sorption performance of the anion exchanger. sigmaaldrich.com This highlights its importance in designing specialized membranes for ion separation and environmental remediation.

Hybrid Materials and Nanostructures

N,N,N',N'-Tetramethyl-1,3-propanediamine serves as a ligand and a structural component in the synthesis of sophisticated hybrid materials and nanostructures. Its ability to coordinate with metal ions makes it valuable in the field of metal-organic frameworks (MOFs). For instance, it has been used as a key component in the design of a MOF to investigate host-guest charge transfer phenomena within its nanopores. sigmaaldrich.com This application is significant for advancing nanoengineering and materials science, particularly in areas like sensing, catalysis, and gas storage. sigmaaldrich.com

Integration into Silica Morphology for Sorption Enhancement

The integration of N,N,N',N'-Tetramethyl-1,3-propanediamine into silica structures is a key strategy for developing high-performance sorbent materials. By embedding organic anion exchangers within silica pores using this diamine, researchers can significantly enhance the material's capacity for capturing pollutants.

A notable application is in the sorption of hexavalent chromium (Cr(VI)), a significant environmental contaminant. Research demonstrates that the diamine plays a crucial role in the cross-linking process of organic anion exchangers confined within the porous network of silica. sigmaaldrich.com This modification of the silica's internal morphology leads to a material with superior sorption efficiency for Cr(VI). sigmaaldrich.com The diamine contributes to the formation of a robust polymer network inside the silica pores, which is essential for the effective binding of the target anions. sigmaaldrich.com The effectiveness of the final composite material is influenced by both the degree of cross-linking, where the diamine is a key component, and the inherent morphology of the silica support. sigmaaldrich.com

Research Findings on Sorption Enhancement

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Compound Role | Acts as a cross-linking agent for organic anion exchangers. | Creates a stable and functional polymer network within silica pores for targeted anion capture. | sigmaaldrich.com |

| Target Pollutant | Hexavalent Chromium (Cr(VI)). | Demonstrates the material's efficacy in removing hazardous heavy metal ions from aqueous solutions. | sigmaaldrich.com |

| Matrix Material | Porous Silica. | Provides a high-surface-area support for the functional polymer, maximizing contact with the contaminant. | sigmaaldrich.com |

| Outcome | Enhanced sorption performance for Cr(VI). | Highlights the contribution of the diamine-based cross-linker to creating highly effective environmental remediation materials. | sigmaaldrich.com |

Role in Metal-Organic Frameworks (MOFs) Design

Metal-Organic Frameworks (MOFs) are a class of crystalline materials with ultra-high porosity, making them suitable for applications in gas storage, separation, and catalysis. The design of MOFs relies on the careful selection of organic ligands and metal nodes to create specific pore environments and functionalities.

N,N,N',N'-Tetramethyl-1,3-propanediamine has been incorporated as a key component in the design of certain MOFs to investigate advanced material properties. sigmaaldrich.com Specifically, it has been used in frameworks designed to study nanopore-induced host-guest charge transfer phenomena. sigmaaldrich.com In this context, the diamine acts as a guest molecule or a functional part of the ligand, influencing the electronic environment within the MOF's nanopores. sigmaaldrich.com Its presence and interaction with the framework facilitate charge transfer processes that are of fundamental interest for developing new electronic and optical materials. sigmaaldrich.com

Application in Metal-Organic Frameworks (MOFs)

| Application Area | Role of the Diamine | Phenomenon Studied | Potential Impact | Reference |

|---|

Bio-Inspired and Advanced Polymeric Materials

The compound is also instrumental in the development of sophisticated polymers, including those with properties inspired by biological systems. Its ability to act as a cross-linker and building block is leveraged to create materials with tailored functionalities, such as antimicrobial activity and complex macromolecular architectures.

Development of Hydrophilic, Antimicrobial Polycations

There is significant interest in creating materials that can absorb large amounts of water while preventing microbial growth, particularly for biomedical and hygiene applications. N,N,N',N'-Tetramethyl-1,3-propanediamine has been successfully used as a cross-linking agent to transform a hydrophilic, antimicrobial polycation into a functional hydrogel. sigmaaldrich.com

This process results in the formation of a fast-swelling, antimicrobial superabsorber. sigmaaldrich.com The cross-linking provided by the diamine is critical for creating a stable, three-dimensional network that can retain water without dissolving, while the inherent properties of the base polycation provide the antimicrobial effect. sigmaaldrich.com The resulting interpenetrating hydrogel networks exhibit long-lasting antimicrobial properties, making them promising candidates for advanced wound dressings, scaffolds for tissue engineering, and other applications where controlling moisture and microbial contamination is essential. sigmaaldrich.com

Summary of Antimicrobial Superabsorber Development

| Base Polymer | Cross-Linker | Resulting Material | Key Properties | Reference |

|---|

Contributions to Dendrimer Synthesis (for related polyamines)

Dendrimers are highly branched, tree-like macromolecules with well-defined structures. Their synthesis involves a stepwise, repetitive reaction sequence starting from a central core. Polyamines are fundamental building blocks in the construction of many types of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers.

While direct literature detailing the use of N,N,N',N'-Tetramethyl-1,3-propanediamine in dendrimer synthesis is not prominent, its structure is representative of the short-chain diamines that are crucial for creating the branched architecture of dendrimers. In a typical dendrimer synthesis, a core molecule is reacted with a molecule containing multiple reactive groups, such as a diamine. This process is repeated, with each step adding a new "generation" or layer of branching to the structure. The amine groups provide the reactive sites for the addition of subsequent layers, allowing the dendrimer to grow outwards from the core. The precise structure of the diamine linker influences the final properties of the dendrimer, including its size, shape, and surface functionality.

Table of Compounds Mentioned

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| N,N,N',N'-Tetramethyl-1,3-propanediamine | C7H18N2 | Main subject of the article; cross-linker, ligand. |

| Silica | SiO2 | Porous support material for sorbents. |

| Hexavalent Chromium (Cr(VI)) | Cr(VI) | Target pollutant for sorption applications. |

Role As a Research Reagent and Building Block in Organic Chemistry

Synthesis of Quaternary Ammonium (B1175870) Salts

A significant application of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) is in the synthesis of diquaternary ammonium salts. The two tertiary amine groups on the TMPDA molecule can each react with an alkyl halide in a process known as quaternization or the Menshutkin reaction. This reaction results in the formation of a molecule with two positively charged quaternary ammonium centers.

These resulting diquaternary ammonium salts, particularly those with long alkyl chains (lipophilic tails), are amphiphilic and can self-assemble into structures like micelles or liposomes in aqueous solutions. One such example is the synthesis of N,N'-Dioleyl-N,N,N',N'-tetramethyl-1,3-propanediamine (PropEce), a diquaternary ammonium salt that demonstrates varied self-assembly behaviors depending on the solution's ionic strength. The characteristics of these salts, influenced by the spacer length of the parent diamine, are relevant in fields such as materials science and gene delivery, where they are investigated for DNA transfection efficacy.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Feature |

|---|---|---|---|---|

| N,N,N',N'-Tetramethyl-1,3-propanediamine | Oleyl Halide (e.g., Oleyl Bromide) | N,N'-Dioleyl-N,N,N',N'-tetramethyl-1,3-propanediamine (PropEce) | Bis-Quaternization (Menshutkin Reaction) | Forms a diquaternary ammonium salt with amphiphilic properties. |

Preparation of Specialized Organic Dyes and Chromophores

N,N,N',N'-Tetramethyl-1,3-propanediamine is a key intermediate in the preparation of certain specialized organic dyes, particularly homodimeric monomethine cyanine (B1664457) dyes. google.comsemanticscholar.org The synthesis of these dyes relies on a bisquaternization process, where both nitrogen atoms of TMPDA are alkylated, forming a diquaternary ammonium salt. This salt then serves as a precursor that can be reacted with other heterocyclic compounds to form the final dye structure.

Cyanine dyes are valued for their strong absorption and fluorescence properties and are widely used as fluorescent labels for biomolecules such as nucleic acids and proteins. semanticscholar.org The process involves the condensation of two quaternized nitrogen-containing heterocyclic molecules with a reagent that provides the linking methine bridge. By using a derivative of TMPDA, researchers can create dimeric dye structures, where two chromophores are linked together, potentially leading to unique photophysical properties.

| Starting Material | Process | Intermediate | Final Product Class | Application |

|---|---|---|---|---|

| N,N,N',N'-Tetramethyl-1,3-propanediamine | Bisquaternization | Diquaternary ammonium salt of TMPDA | Homodimeric monomethine cyanine dyes | Fluorescent labels for biomolecules |

Versatile Intermediate for Complex Molecular Architectures

The bifunctional nature of N,N,N',N'-Tetramethyl-1,3-propanediamine makes it a valuable and versatile intermediate for constructing complex molecular architectures. Its utility spans coordination chemistry and polymer science.

As a chelating ligand, TMPDA can coordinate with metal ions to form stable complexes. The two nitrogen atoms act as Lewis bases, donating their electron pairs to a metal center. nih.gov This chelating ability allows it to be used in the preparation of dinuclear metal species, such as μ-carbonato-dicopper(II) complexes, which are studied for their catalytic properties. google.comsemanticscholar.org

In polymer chemistry, TMPDA serves as a cross-linking agent. It can be used to create networks within polymers, enhancing their structural integrity and modifying their physical properties. biosynth.com For instance, it has been employed in the development of hydrophilic, antimicrobial polycation networks to create fast-swelling, antimicrobial superabsorbers and hydrogels. google.com

| Field | Role of TMPDA | Example of Complex Architecture | Significance |

|---|---|---|---|

| Coordination Chemistry | Chelating Ligand | Dinuclear μ-carbonato-dicopper(II) species | Formation of metal complexes with potential catalytic activity. google.comsemanticscholar.org |

| Polymer Science | Cross-linking Agent | Antimicrobial polycation hydrogels | Creation of polymer networks with enhanced physical and functional properties. google.com |

Utilization in the Synthesis of Active Pharmaceutical and Agrochemical Ingredients

N,N,N',N'-Tetramethyl-1,3-propanediamine is recognized as a versatile chemical intermediate with applications in the synthesis of products for the pharmaceutical and agrochemical industries. mdpi.com Its chemical structure serves as a building block for creating more complex molecules that may form the basis of active pharmaceutical ingredients (APIs) or agrochemicals. mdpi.com The compound's stability, solubility, and reactivity make it an effective intermediate in various chemical synthesis processes within these sectors. mdpi.com

Based on the conducted research, there is no specific analytical data available for the chemical compound "N,N,N',N'-Tetramethyl propene-1,3-diamine" within the search results. The available scientific literature and databases extensively detail the analytical methodologies for the saturated analogue, "N,N,N',N'-Tetramethyl-1,3-propanediamine," but not for the "propene" derivative as requested.

Therefore, it is not possible to generate the article with the specified outline and content, as no research findings, data tables, or detailed methodologies for the requested compound could be located.

If the intended compound of interest was "N,N,N',N'-Tetramethyl-1,3-propanediamine," a comprehensive article on its analytical methodologies could be generated.

Advanced Analytical Methodologies in Research and Development

In Situ Spectroscopic Studies for Mechanistic Investigations

In the realm of advanced analytical methodologies, in situ spectroscopic techniques are indispensable for elucidating the intricate mechanisms of chemical reactions. These methods allow for real-time monitoring of reacting species directly within the reaction vessel, providing a continuous stream of data on the formation of intermediates, products, and the consumption of reactants. For a compound such as N,N,N',N'-Tetramethyl-1,3-propanediamine, which can act as a ligand, catalyst, or reactant in various chemical transformations, in situ spectroscopy offers a powerful lens through which to understand its role and reactivity.

The primary advantage of in situ spectroscopy lies in its ability to capture transient species and short-lived intermediates that are often missed by traditional offline analytical methods. By observing the reaction as it happens, researchers can gain a deeper understanding of the reaction kinetics, pathways, and the influence of various parameters on the reaction outcome. The two most prominent in situ spectroscopic techniques for mechanistic investigations are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy is a particularly powerful tool for mechanistic studies as it provides detailed structural information about molecules in solution. By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to identify and quantify all NMR-active species present in the reaction mixture. This allows for the determination of reaction kinetics by monitoring the change in concentration of reactants and products over time.

For a reaction involving N,N,N',N'-Tetramethyl-1,3-propanediamine, an in situ ¹H NMR experiment would focus on the characteristic signals of the methyl and methylene (B1212753) protons. As the reaction proceeds, the chemical shifts and multiplicities of these signals may change, indicating the coordination of the diamine to a metal center, its protonation state, or its transformation into a new chemical entity.

Hypothetical In Situ ¹H NMR Monitoring of a Reaction Involving N,N,N',N'-Tetramethyl-1,3-propanediamine

To illustrate the utility of this technique, consider a hypothetical reaction where N,N,N',N'-Tetramethyl-1,3-propanediamine acts as a ligand for a metal catalyst. An in situ ¹H NMR experiment could provide the following data:

| Time (minutes) | Reactant A Signal Integral | N,N,N',N'-Tetramethyl-1,3-propanediamine-Metal Complex Signal Integral | Product B Signal Integral |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.85 | 0.15 | 0.00 |

| 20 | 0.72 | 0.28 | 0.00 |

| 30 | 0.60 | 0.35 | 0.05 |

| 40 | 0.48 | 0.42 | 0.10 |

| 50 | 0.35 | 0.45 | 0.20 |

| 60 | 0.22 | 0.40 | 0.38 |

This table is for illustrative purposes only and does not represent data from a specific documented experiment.

From such data, kinetic profiles for each species can be constructed, allowing for the determination of reaction rates and the proposal of a plausible reaction mechanism. The observation of the diamine-metal complex as an intermediate would be crucial evidence for its role in the catalytic cycle.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is another valuable technique for mechanistic investigations, particularly for reactions involving changes in functional groups. By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, FTIR spectra can be continuously recorded. This allows for the monitoring of vibrational modes of molecules, providing information about the formation and disappearance of specific bonds.

In the context of reactions with N,N,N',N'-Tetramethyl-1,3-propanediamine, in situ FTIR would be sensitive to changes in the C-N stretching vibrations and the various C-H bending and stretching modes. If the diamine is involved in a reaction where it is, for example, quaternized or undergoes a structural change, these modifications would be reflected in the evolving IR spectrum.

Illustrative Application in Polymerization Reactions

N,N,N',N'-Tetramethyl-1,3-propanediamine is known to be used in polymerization processes. In situ spectroscopic studies would be invaluable in understanding its precise role. For instance, in a polyurethane foam formulation, the diamine can act as a catalyst. An in situ FTIR study could monitor the disappearance of the isocyanate (-NCO) band and the appearance of the urethane (B1682113) (-NH-CO-O-) band, providing real-time kinetic data on the polymerization process and how it is influenced by the concentration of the diamine catalyst.

While detailed in situ spectroscopic studies specifically focusing on the reaction mechanisms of N,N,N',N'-Tetramethyl-1,3-propanediamine are not extensively reported in publicly accessible literature, the application of these advanced analytical methodologies holds significant potential for a deeper understanding of its chemical behavior. The ability to observe reactions in real-time provides a level of mechanistic detail that is essential for the optimization of existing chemical processes and the discovery of new synthetic routes.

Structure Activity Relationship Studies and Analog Development

Comparative Analysis with Structurally Related Diamines

The function of TMPDA as a bidentate ligand is best understood by comparing it with other structurally similar diamines, most notably N,N,N',N'-Tetramethylethylenediamine (TMEDA). The primary structural difference between TMPDA and TMEDA is the length of the carbon chain separating the two dimethylamino groups—a three-carbon (propane) backbone in TMPDA versus a two-carbon (ethane) backbone in TMEDA. nih.govtaylorandfrancis.com

This seemingly minor difference has a significant impact on their coordination chemistry. When these diamines chelate to a metal center, they form a ring structure. TMPDA forms a six-membered ring, while TMEDA forms a five-membered ring. In coordination chemistry, five-membered chelate rings are often more thermodynamically stable than six-membered rings due to lower ring strain. However, the greater flexibility of the six-membered ring formed by TMPDA can be advantageous in certain catalytic applications, allowing for more accommodating coordination geometries. evitachem.com

Studies on lithium diisopropylamide (LDA) have shown that TMEDA can be an inferior ligand to solvents like THF at ambient temperatures, binding only reluctantly. wpmucdn.com While both TMPDA and TMEDA are widely employed as ligands for metal ions and can form stable, soluble complexes with metal halides, the choice between them often depends on the specific geometric and electronic requirements of the desired reaction. taylorandfrancis.comsigmaaldrich.com For instance, the steric bulk of the TMEDA ligand in certain palladium complexes can prevent the formation of dimers, driving the equilibrium toward a larger cyclic trimer structure. taylorandfrancis.com

| Property | N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |

|---|---|---|

| CAS Number | 110-95-2 | 110-18-9 |

| Molecular Formula | C₇H₁₈N₂ | C₆H₁₆N₂ |

| Molecular Weight | 130.23 g/mol | 116.21 g/mol |

| Boiling Point | 145-146 °C | 121.1 °C |

| Density | 0.779 g/mL at 25 °C | 0.777 g/mL at 20 °C |

| Chelate Ring Size | 6-membered | 5-membered |

Impact of Alkyl Group Substitutions on Reactivity and Selectivity

The reactivity and selectivity of diamine ligands can be fine-tuned by modifying the alkyl groups attached to the nitrogen atoms. This is typically understood through two main factors: steric effects and electronic effects. nih.govrsc.org

Replacing the methyl groups in TMPDA with larger alkyl groups, such as in its analog N,N,N',N'-Tetraethyl-1,3-propanediamine, introduces greater steric hindrance around the nitrogen donor atoms. nih.gov This increased bulk can significantly influence the coordination environment of a metal center, affecting the accessibility of substrates to the catalytic site and thereby altering the selectivity of a reaction. researchgate.net For example, in some catalytic systems, bulkier ligands can favor the formation of one product over another by sterically blocking alternative reaction pathways. researchgate.net

From an electronic standpoint, ethyl groups are generally considered to be more electron-donating than methyl groups. This substitution increases the electron density on the nitrogen atoms, making the diamine a stronger Lewis base. When chelated, this enhanced electron-donating ability can enrich the electron density of the metal center, which in turn can modify its catalytic activity. The catalytic activity of tertiary amines in polyurethane formation, for instance, is determined by both the basicity of the amine and the steric effects of the substitution groups on the nitrogen atom. researchgate.net The interplay between these steric and electronic factors allows for the modulation of a catalyst's performance to suit specific synthetic challenges. nih.govrsc.org

| Property | N,N,N',N'-Tetramethyl-1,3-propanediamine | N,N,N',N'-Tetraethyl-1,3-propanediamine |

|---|---|---|

| CAS Number | 110-95-2 | 60558-96-5 |

| Molecular Formula | C₇H₁₈N₂ | C₁₁H₂₆N₂ |

| Molecular Weight | 130.23 g/mol | 186.34 g/mol |

| N-Substituent | Methyl (-CH₃) | Ethyl (-C₂H₅) |

| Steric Hindrance | Lower | Higher |

| Basicity | Lower | Higher (inferred) |

Computational Approaches for Predicting Structure-Function Correlations

Modern computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like TMPDA. Density Functional Theory (DFT) is a particularly valuable method used to investigate the optimized geometric structures and electronic properties of ligands and their metal complexes. researchgate.netunibas.it

Furthermore, computational studies can elucidate the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy and shape of these frontier orbitals are critical in determining a complex's reactivity. For instance, a correlation has been found between the stability of a catalyst's HOMO and its insertion barrier in certain reactions. researchgate.net DFT calculations can also model reaction mechanisms, identifying transition states and calculating activation energy barriers. mdpi.com This allows for the prediction of reaction pathways and helps explain observed selectivity. By systematically modeling derivatives with different substituents, these computational approaches can predict how steric and electronic modifications will affect the catalyst's function, guiding the design of more efficient and selective systems. riken.jp

Design and Synthesis of Novel N,N,N',N'-Tetramethyl-1,3-propanediamine Derivatives

The design and synthesis of novel derivatives based on the TMPDA scaffold aim to introduce new functionalities or enhance existing properties. TMPDA serves as a versatile building block for these synthetic endeavors. basf.com

One common synthetic strategy is the quaternization of the nitrogen atoms. For example, TMPDA is used in the bisquaternization process for the preparation of homodimeric asymmetric monomethine cyanine (B1664457) dyes. evitachem.comsigmaaldrich.com This process involves reacting both tertiary amine groups with an alkylating agent to form a diquaternary ammonium (B1175870) salt. A similar approach is used to create surfactant molecules; reacting TMPDA with long-chain alkyl halides can yield diquaternary ammonium salts that exhibit self-assembly properties in solution. evitachem.com

TMPDA is also employed as a cross-linking agent in polymer chemistry. It can be used to create hydrogel networks with specific properties, such as fast-swelling and antimicrobial superabsorbers. sigmaaldrich.combiosynth.com The synthesis of TMPDA itself can be achieved through various methods, including the reaction of 1,3-propanediol (B51772) with dimethylamine (B145610) in the presence of hydrogen and a Cu-Co-Ni/Al₂O₃ catalyst. google.com This process highlights its role as a fine chemical intermediate. By leveraging these synthetic pathways, chemists can design and create a wide range of TMPDA derivatives with tailored properties for applications in materials science, organic synthesis, and coordination chemistry. nanoaxisllc.com

Emerging Research Areas and Future Directions

Sustainable Synthesis Routes and Green Chemistry Applications

The development of environmentally benign and efficient methods for synthesizing and utilizing TMPDA is a key area of emerging research. Green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Sustainable Synthesis: Patented industrial methods are focusing on catalytic processes that offer high selectivity and material efficiency. One such method involves the reaction of 1,3-propanediol (B51772) and dimethylamine (B145610) in the presence of a Cu-Co-Ni/Al2O3 catalyst. This continuous gas-solid phase reaction is designed for closed-cycle production, where unreacted materials and intermediates are separated and fed back into the reactor, minimizing waste. google.com This approach boasts high product selectivity and material utilization, making it suitable for large-scale, economical production with a lower environmental footprint compared to traditional batch processes. google.com Another process described as "green" and suitable for large-scale production involves the continuous hydrogenation of dimethylaminopropionitrile using a Raney-Ni catalyst, achieving a high yield with stable quality and reduced energy consumption. google.com

Green Chemistry Applications: A significant application of TMPDA in green chemistry is in the field of carbon dioxide (CO2) capture. Its high basicity makes it an effective agent for capturing CO2 from gas streams. Research has shown that aqueous solutions of TMPDA can capture CO2 to form electrolytes. scirea.org The mechanism involves the diamine capturing carbonic acid (formed from CO2 dissolved in water) to produce diammonium carbonate, which then transforms into bicarbonate. scirea.org This process is reversible; bubbling an inert gas like argon through the solution can release the CO2, allowing the diamine solution to be reused. scirea.org

Further innovation includes the development of CO2-switchable materials. For instance, TMPDA has been incorporated into a pseudogemini surfactant to create a CO2-switchable microemulsion. sigmaaldrich.com This type of smart material can change its properties in response to the addition or removal of CO2, offering potential in applications like enhanced oil recovery or controlled-release systems without the need for harsh chemical triggers.

| Synthesis/Application Area | Key Features | Research Finding |

| Catalytic Synthesis | High selectivity, closed-loop process, minimal side products | A continuous process using a Cu-Co-Ni/Al2O3 catalyst with 1,3-propanediol and dimethylamine offers high material utility and is suitable for industrial scale-up. google.com |

| CO2 Capture | Reversible, formation of electrolytes, high basicity | TMPDA captures CO2 dissolved in water to form diammonium bicarbonate electrolytes; the process is reversible, allowing for the repeatable use of the diamine. scirea.org |

| Responsive Materials | CO2-switchable properties | Used to create a CO2-switchable microemulsion based on a pseudogemini surfactant, demonstrating potential for environmentally responsive systems. sigmaaldrich.com |

Niche Catalytic Applications in Emerging Chemical Transformations

The two tertiary amine groups of TMPDA, separated by a flexible three-carbon chain, allow it to function effectively as both a catalyst and a ligand in a variety of specialized chemical reactions.

Baylis-Hillman Reaction: TMPDA has been identified as a highly effective catalyst for the Baylis-Hillman reaction, particularly with cycloalkenones. sigmaaldrich.com Its catalytic activity is attributed to its ability to stabilize the key zwitterionic intermediate through ion-dipole interactions, which accelerates the reaction rate. sigmaaldrich.com

Ligand in Coordination Chemistry: The bidentate nature of TMPDA makes it a useful ligand for creating multinuclear metal complexes. It has been used to prepare dinuclear µ-carbonato-dicopper(II) species, where the TMPDA ligand coordinates to the copper centers. sigmaaldrich.com Such complexes are of interest in modeling biological systems and in developing new catalysts.

Activation of Small Molecules: Emerging research has demonstrated the utility of TMPDA in activating otherwise stable small molecules. It is used as a nitrogen-donating ligand in the deaggregation of zinc dihydride by Lewis acids like carbon dioxide. sigmaaldrich.com This application is significant for developing new catalytic cycles and synthetic methodologies in organometallic chemistry.

| Catalytic Application | Role of TMPDA | Transformation Achieved |

| Baylis-Hillman Reaction | Catalyst | Accelerates the reaction of cycloalkenones by stabilizing the zwitterionic intermediate. sigmaaldrich.com |

| Coordination Chemistry | Bidentate Ligand | Forms dinuclear µ-carbonato-dicopper(II) complexes. sigmaaldrich.com |

| Small Molecule Activation | Nitrogen Donor Ligand | Facilitates the deaggregation of zinc dihydride in the presence of Lewis acids. sigmaaldrich.com |

Advanced Materials for Environmental Remediation and Sensing

TMPDA is being integrated into advanced polymer and composite materials designed for environmental applications, ranging from pollutant capture to antimicrobial surfaces.

Heavy Metal and Dye Sorption: The compound serves as a crucial cross-linking agent in the synthesis of specialized ion-exchange resins. Researchers have developed composite anion exchangers where TMPDA is used to create a polymer network within the pores of silica (B1680970) particles. These materials have shown spectacular selectivity in capturing pollutants like the dye Methyl Orange from aqueous solutions. sigmaaldrich.com Similarly, TMPDA has been used to enhance the cross-linking and morphology of anion exchangers embedded into silica pores for the efficient sorption of toxic hexavalent chromium (Cr(VI)). sigmaaldrich.com

Antimicrobial Materials: TMPDA is used as a cross-linker to create novel antimicrobial materials. By cross-linking a hydrophilic, antimicrobial polycation, researchers have developed fast-swelling, antimicrobial superabsorbent hydrogels. sigmaaldrich.com These materials possess long-lasting antimicrobial properties and have potential applications in hygiene products, water purification, and as coatings to prevent biofouling on surfaces. sigmaaldrich.com

| Material Type | Role of TMPDA | Environmental Application |

| Composite Anion Exchanger | Cross-linking agent | Selective capture of Methyl Orange dye from water. sigmaaldrich.com |

| Silica-Embedded Anion Exchanger | Cross-linking agent | Efficient sorption of hexavalent chromium (Cr(VI)). sigmaaldrich.com |

| Antimicrobial Hydrogel | Cross-linking agent | Creates a fast-swelling superabsorber with long-lasting antimicrobial properties. sigmaaldrich.com |

Integration into Supramolecular Assemblies and Nanotechnology

The distinct molecular architecture of TMPDA makes it an excellent candidate for constructing ordered, functional systems at the nanoscale. Its ability to act as a flexible linker and coordinating agent is being explored in the fields of supramolecular chemistry and materials science.

Metal-Organic Frameworks (MOFs): TMPDA has been utilized as a component in the design of advanced MOFs to study nanoscale phenomena. It has been incorporated into MOFs to investigate nanopore-induced host-guest charge transfer. sigmaaldrich.com In such systems, the TMPDA molecule within the confined space of the nanopores can influence the electronic interactions between the host framework and guest molecules, a principle that is fundamental to creating new sensors and electronic materials. sigmaaldrich.com

Supramolecular Coordination Complexes: As a bidentate ligand, TMPDA can direct the assembly of metal ions into discrete supramolecular structures. The formation of dinuclear copper(II) species is an example of how TMPDA can be used to build well-defined, multimetallic assemblies. sigmaaldrich.com These structures are foundational for developing new magnetic materials, catalysts, and systems that mimic biological functions. The principles of self-assembly guided by the coordination of TMPDA are central to the bottom-up fabrication of complex molecular architectures.

| Research Area | Function of TMPDA | Finding / Application |

| Nanotechnology | Component in MOF design | Enables the study of nanopore-induced host-guest charge transfer phenomena. sigmaaldrich.com |

| Supramolecular Chemistry | Bidentate Ligand / Linker | Directs the assembly of metal ions into discrete dinuclear complexes. sigmaaldrich.com |

Q & A

Q. What are the established synthetic routes for N,N,N',N'-Tetramethyl propene-1,3-diamine, and what parameters critically influence yield?

- Methodological Answer : The compound is typically synthesized via alkylation of dimethylamine with 1,3-dihalopropane derivatives (e.g., 1,3-dibromopropane) under controlled conditions. Key parameters include:

- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.

- Solvent : Use polar aprotic solvents (e.g., THF) to stabilize intermediates.

- Stoichiometry : Excess dimethylamine ensures complete alkylation.

Purification involves fractional distillation under reduced pressure (boiling point ~145–146°C) . Analogous methods for tetramethylated butanediamine highlight the importance of inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify methyl groups (δ ~2.1–2.3 ppm for N–CH) and the propane backbone (δ ~1.5–1.7 ppm for CH) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 130.23 confirms molecular weight .

- Gas Chromatography (GC) : Purity assessment (>99%) via retention time comparison with standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS H314) .

- Ventilation : Use fume hoods to avoid inhalation (GHS H331) .

- Storage : Under argon in glass containers to minimize moisture absorption and degradation .

Advanced Research Questions

Q. How does this compound act as a catalyst in polymer synthesis, and what mechanistic insights exist?

- Methodological Answer : The compound’s dimethylamino groups enhance nucleophilicity, enabling coordination to Lewis acids or initiation of anionic polymerization. For example:

- Epoxide Polymerization : Acts as a co-catalyst with boron trifluoride, accelerating ring-opening via amine-mediated electron transfer .

- Mechanistic Studies : Kinetic profiling (e.g., Arrhenius plots) and DFT simulations correlate ligand geometry (tetramethyl vs. non-methylated analogues) with catalytic efficiency .

Q. What strategies resolve contradictions in reported biological activities of polyamine analogues like this compound?

- Methodological Answer : Discrepancies in cytotoxicity studies (e.g., prostate cancer cell lines) may arise from:

- Structural Variations : Compare activity with analogues like N,N,N',N'-tetrabutylpropane-1,3-diamine using dose-response assays (IC values) .

- Cell Line Specificity : Validate results across multiple models (e.g., LNCaP vs. PC-3) and assess membrane permeability via fluorescence tagging .

Q. How does ligand geometry influence the stability of metal complexes incorporating this diamine?

- Methodological Answer :

- Coordination Modes : Bidentate binding via terminal amines forms stable 5-membered chelate rings with Cu(II) or Co(II).

- Spectroscopic Validation : UV-Vis (d-d transitions) and EPR confirm octahedral vs. tetrahedral geometries. For example, a dicopper(II) complex with a related diamine ligand showed catechol oxidase activity dependent on ligand flexibility .

Q. What computational approaches predict the compound’s reactivity in novel solvent systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects using software like GROMACS, parameterizing force fields with NIST thermodynamic data (e.g., density: 0.780 g/mL ).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic sites in polar vs. nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.